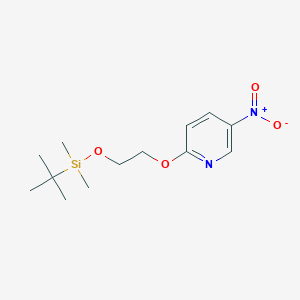

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine

Description

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine (CAS: 1802516-68-2) is a nitro-substituted pyridine derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected ethoxy side chain. Its molecular formula is C₁₃H₂₂N₂O₄Si (molar mass: 298.42 g/mol). The compound is primarily utilized in organic synthesis as a protected intermediate, particularly in nucleoside chemistry and heterocyclic systems requiring controlled deprotection . Its GHS hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions during handling .

Properties

Molecular Formula |

C13H22N2O4Si |

|---|---|

Molecular Weight |

298.41 g/mol |

IUPAC Name |

tert-butyl-dimethyl-[2-(5-nitropyridin-2-yl)oxyethoxy]silane |

InChI |

InChI=1S/C13H22N2O4Si/c1-13(2,3)20(4,5)19-9-8-18-12-7-6-11(10-14-12)15(16)17/h6-7,10H,8-9H2,1-5H3 |

InChI Key |

IREMONBJMMWWBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine typically involves:

- Protection of hydroxyethyl groups with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

- Functionalization of the pyridine ring, including nitration at the 5-position.

- Purification by standard organic techniques such as extraction, drying, and chromatography.

Detailed Stepwise Preparation

Step 1: Protection of Hydroxyethyl Group with tert-Butyldimethylsilyl Chloride

- Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), base (e.g., N,N-diisopropylethylamine or imidazole), solvent (dichloromethane or tetrahydrofuran).

- Conditions: Room temperature (20–25°C), inert atmosphere (nitrogen), reaction time typically 3–16 hours.

- Procedure: The hydroxyethyl precursor is dissolved in anhydrous solvent, followed by addition of base and TBDMSCl. The reaction mixture is stirred under nitrogen to avoid moisture.

- Workup: The reaction mixture is quenched with water, extracted with organic solvents, washed with aqueous acid and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

- Yield: High yields (>90%) of the silyl-protected intermediate are reported.

Step 2: Nitration of the Pyridine Ring

- Reagents: Suitable nitrating agents (e.g., nitric acid or nitrogen dioxide sources) under controlled conditions.

- Conditions: Low temperature to avoid over-nitration or decomposition.

- Notes: The nitration is regioselective at the 5-position of the pyridine ring due to electronic and steric factors.

- Workup: Standard aqueous workup and purification by chromatography.

Step 3: Purification and Characterization

- Techniques: Flash chromatography on silica gel using hexane/ethyl acetate gradients.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point determination.

Representative Literature Procedure

A closely related procedure (adapted from a multi-step synthesis involving tert-butyldimethylsilyl protection) is summarized below:

Alternative Synthetic Routes

- Some patent literature describes green and cost-effective processes involving enzymatic reductions and selective oxidations to prepare related tert-butyl protected intermediates, which can be adapted for the synthesis of silyl-protected nitropyridines.

- These methods emphasize environmentally friendly conditions, use of mild reagents such as sodium borohydride, and catalytic oxidation systems (e.g., Cu salts with TEMPO and oxygen) to achieve high stereochemical purity and yields.

Comparative Summary of Preparation Methods

| Aspect | Typical Laboratory Method | Green/Patent Method |

|---|---|---|

| Protection Reagent | tert-Butyldimethylsilyl chloride (TBDMSCl) | Same, with improved workup |

| Base | N,N-diisopropylethylamine or imidazole | Same or enzymatic catalysts |

| Solvent | Dichloromethane, tetrahydrofuran | Polar aprotic solvents, acetone |

| Nitration | Conventional nitrating agents, low temperature | Not explicitly detailed, but compatible |

| Environmental Impact | Moderate (organic solvents, chlorinated reagents) | Reduced via aqueous micellar systems, catalytic oxidation |

| Yield | 75–100% | Comparable or improved yields |

| Purification | Flash chromatography | Crystallization from n-heptane or similar |

Research Findings and Notes

- The tert-butyldimethylsilyl protection is robust under nitration conditions, allowing selective functionalization without deprotection.

- Reaction monitoring by thin-layer chromatography (TLC) and NMR is essential to confirm completion and avoid side reactions.

- The use of inert atmosphere and anhydrous conditions is critical for high yields and purity.

- The green synthetic approaches reported in patent literature offer promising routes for scale-up with reduced environmental footprint.

- The silyl ether protecting group can be selectively removed using tetrabutylammonium fluoride (TBAF) when needed for further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl compound.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Hydrochloric acid, tetrahydrofuran.

Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), organic solvents (e.g., toluene).

Major Products

Reduction: 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-aminopyridine.

Substitution: 2-(2-hydroxyethoxy)-5-nitropyridine.

Coupling: Various substituted pyridines depending on the coupling partner.

Scientific Research Applications

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its protected hydroxyl group allows for selective reactions at other positions.

Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ethoxy group can form hydrogen bonds with other molecules. The tert-butyldimethylsilyl group provides steric protection, allowing for selective reactions at other positions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine, a comparative analysis with analogous compounds is provided below.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Group Complexity: The target compound’s TBS-protected ethoxy group enhances steric protection of the oxygen atom, making it resistant to nucleophilic attack during synthetic steps. The presence of two nitro groups in the compound from increases electron-withdrawing effects, which may accelerate electrophilic substitution reactions compared to the single nitro group in the target compound.

Molecular Weight and Solubility: The target compound’s lower molar mass (298.42 g/mol vs. 410.38 g/mol for ) suggests improved solubility in nonpolar solvents, advantageous for reactions requiring hydrophobic environments.

However, the additional nitro group in may heighten oxidative or explosive risks, necessitating specialized handling.

Biological Activity

Chemical Structure and Properties

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a nitro group and a tert-butyldimethylsilyloxy group. Its molecular formula is with a molecular weight of approximately 298.41 g/mol. The presence of the nitro group at the 5-position of the pyridine ring is particularly significant as it can influence the compound's reactivity and biological interactions.

Biological Activity

Mechanism of Action

The biological activity of this compound is largely attributed to its structural components:

- Nitro Group : This group is known for participating in redox reactions, which can affect various biochemical pathways. It may interact with enzymes and receptors, influencing their activity and potentially leading to therapeutic effects.

- Silyloxy Group : This protective group enhances the compound's stability and solubility, which can modulate its interactions with biological targets.

Comparative Analysis

To understand its uniqueness, we can compare it with similar compounds based on structural features and biological activity:

| Compound Name | Molecular Formula | Key Features | Similarity Index |

|---|---|---|---|

| 2-Chloro-3,5-dinitropyridine | C₅H₂ClN₃O₄ | Contains chlorine and two nitro groups | 0.91 |

| 3-Bromo-2-methoxy-5-nitropyridine | C₇H₈N₂O₃ | Contains bromine and methoxy group | 0.80 |

| 2-Methoxy-3-nitropyridin-4-amine | C₇H₈N₂O₃ | Amino substituent at position 4 | 0.74 |

| 2-(Cyclohexyloxy)-5-nitropyridine | C₁₂H₁₄N₂O₃ | Cyclohexyl ether substituent | 0.83 |

| 6-Chloro-2-methyl-3-nitropyridine | C₇H₆ClN₃O₄ | Methyl substitution at position 2 | 0.83 |

This table illustrates that while there are several structurally similar compounds, the combination of the silyloxy functionality and nitro-substituted pyridine ring in this compound may enhance both its stability and reactivity compared to others.

Q & A

Q. Basic Characterization :

- NMR Spectroscopy : H and C NMR confirm the presence of the TBDMS group (distinct singlet for tert-butyl protons at ~0.1 ppm) and nitro/ethoxy substituents.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak).

Advanced Characterization : - X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related nitro-pyridine derivatives .

- HPLC : Quantifies purity, especially critical for pharmaceutical intermediate applications .

What precautions are necessary when handling this compound to ensure laboratory safety?

Q. Handling Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust .

- Decomposition Risks : Thermal degradation may release nitrogen oxides (NO) or carbon monoxide. Avoid exposure to strong oxidizers or high heat .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

How does the presence of the nitro group influence subsequent functionalization reactions?

Advanced Reactivity : The nitro group is electron-withdrawing, directing electrophilic substitution to the 3-position of the pyridine ring. For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the nitro group stabilizes intermediates but may require mild reducing agents (e.g., H/Pd-C) to convert it to an amino group post-coupling . Competing reactions, such as nucleophilic attack on the ethoxy-TBDMS chain, can be mitigated by steric shielding from the bulky silyl group .

Under what conditions does the compound exhibit decomposition, and what are the primary degradation products?

Q. Stability Analysis :

- Thermal Stability : Decomposition occurs above 150°C, producing CO, CO, and NO .

- Hydrolytic Sensitivity : The TBDMS ether is stable under neutral conditions but cleaves in acidic or basic media (e.g., TBAF in THF). Hydrolysis generates silanol byproducts .

- Light Sensitivity : Store in amber vials to prevent photolytic degradation of the nitro group.

What are the mechanistic considerations when using this compound in nucleophilic substitution or coupling reactions?

Q. Reaction Mechanisms :

- Nucleophilic Substitution : The ethoxy-TBDMS chain is resistant to nucleophilic attack due to steric hindrance. However, deprotection with fluoride ions (e.g., TBAF) regenerates the hydroxyl group for further functionalization .

- Cross-Coupling : The nitro group’s electron-withdrawing nature enhances the pyridine ring’s electrophilicity, facilitating metal-catalyzed couplings (e.g., Buchwald-Hartwig amination) .

How can discrepancies in reported synthetic yields be resolved through experimental design?

Q. Data Contradiction Analysis :

- Catalyst Screening : Test alternative reducing agents (e.g., catalytic hydrogenation vs. iron powder) for nitro-group reduction .

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents in silylation steps .

- In Situ Monitoring : Use TLC or inline IR to track reaction progress and identify side products.

How is this compound utilized as an intermediate in the synthesis of pharmaceuticals?

Q. Research Applications :

- Drug Intermediates : The nitro group can be reduced to an amine for constructing naphthyridine scaffolds, as seen in antiviral or anticancer agents .

- Protecting Group Strategy : The TBDMS moiety enables selective modification of adjacent functional groups in multi-step syntheses, such as nucleotide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.